

Cefovecin: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and chemical properties of **Cefovecin**, a third-generation cephalosporin antibiotic. The document details its mechanism of action, pharmacokinetic profile, and antimicrobial activity, supported by quantitative data, experimental protocols, and visualizations to facilitate a comprehensive understanding for research and development applications.

Molecular Structure

Cefovecin is a semi-synthetic, broad-spectrum antibacterial agent belonging to the cephalosporin class of antibiotics.[1] Its chemical structure is foundational to its long-acting properties and efficacy.

The molecular framework of **Cefovecin** features a bicyclic nucleus, which consists of a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring, a characteristic of cephalosporins.[1] This core is crucial for its antibacterial activity. The International Union of Pure and Applied Chemistry (IUPAC) name for **Cefovecin** is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2]

Key structural attributes include:



- A (2Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid group at the C-7 position: This side chain enhances the molecule's stability against β-lactamase enzymes, which are a common mechanism of bacterial resistance.[1]
- A tetrahydrofuran ring at the C-3 position: This substituent is critical for improving solubility and promoting high plasma protein binding, which contributes to its extended half-life.[1]

The active pharmaceutical ingredient is typically **Cefovecin** sodium, the monosodium salt form. [1][3]

Table 1: Chemical and Physical Properties of Cefovecin



Property	Value	Source(s)	
Molecular Formula	C17H19N5O6S2	[1][2]	
Molecular Weight	453.5 g/mol	[1][2]	
Appearance	White to off-white crystalline powder	[1]	
Solubility	Soluble in water	[1][4]	
InChI	InChI=1S/C17H19N5O6S2/c1- 27-21-10(8-6-30-17(18)19- 8)13(23)20-11-14(24)22- 12(16(25)26)7(5-29- 15(11)22)9-3-2-4-28- [1] 9/h6,9,11,15H,2-5H2,1H3, (H2,18,19)(H,20,23) (H,25,26)/b21- 10-/t9-,11+,15+/m0/s1		
InChI Key	ZJGQFXVQDVCVOK- QFKLAVHZSA-N	[1]	
Canonical SMILES	CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C 4CCCO4)C(=O)O	[1]	
Isomeric SMILES	CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2C3N(C2=O)C(=C (CS3) [C@@H]4CCCO4)C(=O)O	[5]	
Melting Point	Not available	[1]	
Boiling Point	Not available	[1]	
Stability	stability Stable under recommended storage conditions.[1] The lyophilized powder and reconstituted product demonstrate acceptable		



photostability in commercial packaging.[4]

Mechanism of Action

As a β-lactam antibiotic, **Cefovecin**'s mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][6] It covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis.[2] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which is crucial for the integrity of the bacterial cell wall.[2] The resulting weakened cell wall leads to cell lysis and bacterial death.[2][3] **Cefovecin** has bactericidal activity.[7] Due to its high protein-binding nature, it is not effective against Pseudomonas species or Enterococcus species.[8][9]



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Mechanism of action of Cefovecin.

Pharmacokinetics

Cefovecin exhibits a unique pharmacokinetic profile characterized by a long elimination half-life, which is attributed to its high degree of plasma protein binding and slow renal excretion. [10][11] Following subcutaneous injection, it is rapidly and completely absorbed.[6]

Table 2: Pharmacokinetic Parameters of Cefovecin in Various Species



Paramete r	Dog	Cat	Hen	Green Iguana	African Lion (8 mg/kg)	Tiger
Dose	8 mg/kg SC	8 mg/kg SC	10 mg/kg SC	10 mg/kg SC	8 mg/kg SC	8 mg/kg IM
Tmax (Time to Peak Plasma Concentrati on)	~6 hours	~2 hours	-	-	-	-
Cmax (Peak Plasma Concentrati on)	120 μg/mL	141 μg/mL	6 ± 2 μg/mL	35 ± 12 μg/mL	52.8 ± 12.0 μg/mL	-
t½ (Eliminatio n Half-life)	5.5 days (~133 hours)	6.9 days (~166 hours)	0.9 ± 0.3 hours	3.9 hours	115.1 ± 35.7 hours	227.8 ± 29.3 hours
Bioavailabil ity	~99%	~99%	-	-	-	-
Protein Binding	96.0% - 98.7%	>99% (99.8%)	-	41.3% - 47.5%	-	98%
Volume of Distribution (Vd)	0.1 L/kg	0.09 L/kg	1.6 ± 0.5 L/kg	0.3 L/kg	-	-
Clearance	-	0.35 ± 0.04 mL/h/kg	1252 ± 185 mL/h/kg	53 mL/h/kg	-	-
Source(s)	[4][6][8][12]	[6][8][12] [13]	[14]	[14]	[10]	[15]



Antimicrobial Activity

Cefovecin demonstrates bactericidal activity against a broad spectrum of gram-positive and gram-negative pathogens.[16] It is particularly effective against bacteria commonly associated with skin, soft tissue, and urinary tract infections in canines and felines.[16][17]

Table 3: Minimum Inhibitory Concentration (MIC) of Cefovecin for Key Pathogens

Bacterial Species	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Source(s)
Staphylococcus intermedius	-	0.25	[16][17][18]
Staphylococcus pseudintermedius	-	0.25	[12]
Streptococcus canis (β-hemolytic)	-	≤ 0.06	[18]
Escherichia coli	-	1.0	[16][17][18]
Pasteurella multocida	-	0.06	[16][17]
Proteus mirabilis	-	0.25	[18]

MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

Experimental Protocols

The in vitro activity of **Cefovecin** is determined using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

- Bacterial Isolates: Clinical isolates are cultured to ensure purity.
- Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared, typically adjusted to a 0.5 McFarland standard.



- Microdilution Plates: Customized microdilution plates containing serial twofold dilutions of
 Cefovecin (e.g., ranging from 0.06 to 32 μg/ml) are used.[16]
- Inoculation: The prepared bacterial suspension is inoculated into the wells of the microdilution plates.
- Incubation: Plates are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).
- MIC Reading: The MIC is determined as the lowest concentration of Cefovecin that completely inhibits visible growth of the bacteria.[16]

This protocol outlines a method for quantifying **Cefovecin** concentrations in plasma samples.

Protocol:

- Sample Preparation (Solid-Phase Extraction):
 - Plasma samples are spiked with an internal standard.
 - Cefovecin is extracted from the plasma using a solid-phase extraction (SPE) column.[11]
 - A wash step is performed, followed by elution of the sample.[11]
- HPLC System:
 - A reversed-phase HPLC system equipped with a C8 or C18 column and a UV detector is used.[11]
 - Mobile Phase: A gradient mixture of an ammonium acetate buffer (e.g., 10 mM, pH 3.5)
 and acetonitrile is commonly employed.[11]
 - Flow Rate: A typical flow rate is around 0.85 mL/min.[11]
 - Detection: Cefovecin is quantified by UV detection at a wavelength of 280 nm.[11]
- · Quantification:

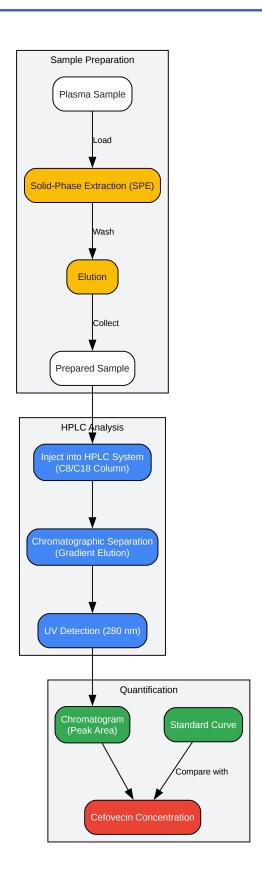
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- A standard curve is generated using plasma samples spiked with known concentrations of Cefovecin (e.g., 0.5 to 200 μg/mL).[11]
- The concentration of **Cefovecin** in the test samples is determined by comparing their peak areas to the standard curve.





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Workflow for HPLC analysis of Cefovecin.



Synthesis and Purification

The synthesis of **Cefovecin** is a multi-step process that builds upon the core cephalosporin structure.[5] It typically starts with a cephem intermediate, which is then acylated with a methoxyimino-substituted amino-thiazole side chain.[5] A key step is the attachment of the tetrahydrofuran ring at the C-3 position.[5] The final product, **Cefovecin** sodium, is purified and stabilized through lyophilization (freeze-drying) to create an injectable formulation.[5] An improved process involves reacting a THF Cephem compound with an MAEM compound, followed by purification steps that can include dissolution in an acetone and water mixture, treatment with activated carbon, and precipitation with acetone to achieve high chromatographic purity.[19]

Stability and Storage

Cefovecin sodium is a hygroscopic, amorphous material that should be stored in moisture-protective containers.[4] The veterinary medicinal product as packaged for sale has a shelf life of 3 years when stored in a refrigerator ($2 \, ^{\circ}\text{C} - 8 \, ^{\circ}\text{C}$).[20] After reconstitution with sterile water for injection, the solution is stable for 28 days under refrigeration.[20] Studies have shown that annealing amorphous lyophilized **Cefovecin** sodium at temperatures such as 60 $^{\circ}\text{C}$ and 75 $^{\circ}\text{C}$ can increase its thermal stability and reduce the formation of degradation products over time. [21] The reconstituted solution should be protected from light.[12]

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